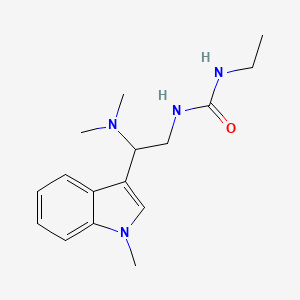
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea is a useful research compound. Its molecular formula is C16H24N4O and its molecular weight is 288.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-3-ethylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an indole moiety, which is known for its significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this compound, supported by various studies and findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Structural Features:
- Indole Moiety : Associated with various biological activities.
- Dimethylamino Group : Enhances solubility and biological interaction.
- Urea Linkage : Plays a critical role in receptor binding.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes involved in various signaling pathways. The indole structure allows it to bind effectively to serotonin receptors, which are implicated in mood regulation and other physiological processes.
Antiviral Activity
Research has indicated that compounds with indole structures exhibit antiviral properties. For instance, studies suggest that derivatives of indole can inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that similar compounds could induce apoptosis in cancer cells by activating caspase pathways .
Neuroprotective Effects
Given the presence of the dimethylamino group, the compound may also exhibit neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step chemical reactions typically starting from readily available indole derivatives. Variations of this compound have been synthesized to explore the structure-activity relationship (SAR), leading to the development of more potent analogs.
属性
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-3-ethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-5-17-16(21)18-10-15(19(2)3)13-11-20(4)14-9-7-6-8-12(13)14/h6-9,11,15H,5,10H2,1-4H3,(H2,17,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUAPOVYVRWJQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC(C1=CN(C2=CC=CC=C21)C)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














